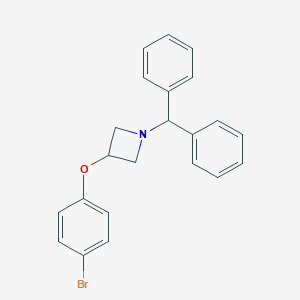

1-Benzhydryl-3-(4-bromophenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-(4-bromophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWZBENSISVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 1 Benzhydryl 3 4 Bromophenoxy Azetidine Derivatives

Reactivity of the Azetidine (B1206935) Heterocycleresearchwithrutgers.comlookchem.com

The chemical behavior of the azetidine core is largely dictated by its inherent ring strain. researchwithrutgers.com This four-membered heterocycle possesses a significant degree of strain energy, which renders it more reactive than its five-membered analogue, pyrrolidine, but more stable than the highly reactive three-membered aziridine (B145994) ring. rsc.orgresearchgate.net

The reactivity of azetidines is fundamentally influenced by an estimated ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the less stable aziridines (27.7 kcal/mol) and the significantly more stable pyrrolidines (5.4 kcal/mol). rsc.org This energetic landscape makes the azetidine ring susceptible to cleavage under specific reaction conditions, providing a driving force for unique chemical transformations. rsc.orgrsc.org While the ring is stable enough for convenient handling, the inherent strain can be harnessed to facilitate reactions that would not occur in less strained systems. researchwithrutgers.com This balance of stability and reactivity is a key feature of azetidine chemistry, allowing for its use as both a stable scaffold and a precursor for more complex amines through strain-releasing reactions. researchgate.netrsc.org

A primary pathway for the functionalization of the azetidine ring is through ring-opening reactions. researchgate.net These reactions alleviate the inherent ring strain and typically proceed via nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. researchgate.netambeed.com The regioselectivity of the ring-opening can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.

In the context of 1-Benzhydryl-3-(4-bromophenoxy)azetidine, a nucleophile can attack either the C2 or C4 position, leading to the formation of a functionalized γ-amino ether. The reaction is often promoted by Lewis or Brønsted acids, which activate the ring by protonating or coordinating to the nitrogen atom, making the ring carbons more electrophilic.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Halides | HCl, HBr | γ-Haloamine |

| Alcohols | CH₃OH / H⁺ | γ-Amino ether |

| Thiols | PhSH | γ-Aminothioether |

| Amines | R₂NH | 1,3-Diamine |

Transformations Involving the Bromophenoxy Moietyresearchgate.netnih.gov

The 4-bromophenoxy group serves as a versatile handle for introducing further molecular complexity through reactions targeting the carbon-bromine bond.

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with a variety of nucleophiles. wikipedia.org In a typical SNAr mechanism, a nucleophile adds to the aromatic ring at the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. libretexts.org

For SNAr to proceed efficiently, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgbyjus.com While the phenoxy ether is not a strong activating group, these reactions can often be driven to completion under forcing conditions, such as high temperatures and the use of strong nucleophiles in polar aprotic solvents.

Table 2: Examples of Nucleophiles in SNAr with Aryl Bromides

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH | Phenol |

| Alkoxide | NaOCH₃ | Anisole |

| Amine | R₂NH | Aniline Derivative |

| Thiolate | NaSPh | Thioether |

The bromine atom on the phenoxy ring is ideally suited for a wide array of transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nrochemistry.com Palladium-catalyzed reactions, in particular, are extensively used for this purpose. youtube.com The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the catalyst. wikipedia.org

Common cross-coupling reactions applicable to the 4-bromophenoxy moiety include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating a biaryl structure. nrochemistry.com

Buchwald-Hartwig Amination: Coupling with an amine (primary or secondary) to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an arylethynyl derivative. nrochemistry.com

Heck Coupling: Reaction with an alkene to form a new C-C bond, resulting in a substituted alkene.

Stille Coupling: Coupling with an organostannane reagent to form a C-C bond.

Table 3: Cross-Coupling Partners for Aryl Bromides

| Reaction Name | Coupling Partner | Reagent Example | Resulting Bond |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester | PhB(OH)₂ | C-C (Aryl-Aryl) |

| Buchwald-Hartwig | Amine | R₂NH | C-N |

| Sonogashira | Terminal Alkyne | PhC≡CH | C-C (Aryl-Alkynyl) |

| Heck | Alkene | CH₂=CHCO₂Me | C-C (Aryl-Vinyl) |

Reactivity of the Benzhydryl N-Substituentlookchem.com

The N-benzhydryl (diphenylmethyl) group is frequently employed as a protecting group for the nitrogen atom in azetidines and other nitrogen-containing heterocycles like β-lactams. lookchem.com Its bulk provides steric hindrance, and it is stable to a range of reaction conditions. However, it can be selectively removed when desired.

Cleavage of the N-benzhydryl group is typically achieved under oxidative or acidic conditions. A common method involves reaction with reagents like N-bromosuccinimide (NBS) and a catalytic amount of bromine under irradiation. lookchem.com This process is believed to proceed through a radical mechanism to form an N-benzhydrol intermediate, which is essentially a stable hemiaminal. lookchem.com This intermediate can then be hydrolyzed under acidic conditions (e.g., with p-toluenesulfonic acid) to yield the deprotected secondary azetidine and benzophenone. lookchem.com This deprotection unmasks the nitrogen atom, allowing for subsequent functionalization, such as acylation, alkylation, or arylation.

Influence on Azetidine Ring Conformation and Reactivity

The chemical behavior of this compound is fundamentally governed by the inherent strain of the four-membered azetidine ring. rsc.orgnbinno.com This ring strain, estimated to be around 25.4 kcal/mol, is intermediate between the more reactive aziridines and the less strained pyrrolidines, making the azetidine ring stable enough for handling while being primed for specific chemical transformations. rsc.org The substituents at the N1 and C3 positions significantly modulate this inherent reactivity.

The N-benzhydryl group, being large and sterically demanding, plays a crucial role in defining the conformation of the azetidine ring. It influences the degree of ring puckering and can dictate the orientation of the C3 substituent. This steric bulk also serves as a protective shield, influencing the accessibility of the nitrogen lone pair and potentially hindering intermolecular reactions at the nitrogen center. nbinno.combeilstein-journals.org Furthermore, the benzhydryl group impacts the molecule's solubility and acts as a protecting group that can be removed in later synthetic steps. nbinno.com

The 3-(4-bromophenoxy) group introduces significant electronic effects. The electron-withdrawing nature of the bromine atom and the phenoxy ring can influence the electron density within the azetidine ring, affecting its nucleophilicity and the stability of potential intermediates during reactions. rsc.org In nucleophilic substitution or ring-opening reactions, the nature of substituents on the azetidine nucleus can affect the relative ratio of products. rsc.org The ring strain makes azetidines susceptible to nucleophilic ring-opening or ring-expansion reactions, providing pathways to highly substituted acyclic amines or larger heterocyclic systems. rsc.orgrsc.org However, the stability of the azetidine ring can be compromised under certain conditions, such as acidic pH or overheating, which can lead to decomposition via ring-opening. nih.gov

| Structural Feature | Influence on Conformation & Reactivity | Primary Outcome |

|---|---|---|

| Azetidine Ring Strain | Provides the driving force for ring-opening and ring-expansion reactions. rsc.org | Facilitates access to functionalized acyclic amines and larger heterocycles. rsc.org |

| N-Benzhydryl Group | Sterically influences ring puckering and protects the nitrogen atom. nbinno.combeilstein-journals.org Affects solubility. nbinno.com | Directs the stereochemical outcome of reactions and allows for subsequent deprotection. beilstein-journals.org |

| C3-(4-bromophenoxy) Group | Electronically influences the reactivity of the ring, particularly at the C3 position. | Can act as a leaving group in nucleophilic substitution reactions. |

| Substituent Electronic Nature | Electron-withdrawing groups can reduce the nucleophilicity of the nitrogen atom. rsc.org | Affects the rate and regioselectivity of reactions involving the azetidine ring. rsc.org |

Modification Strategies at the Benzhydryl Group

Catalytic hydrogenolysis is the most common and widely employed method for N-benzhydryl deprotection. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net This method is generally efficient and clean, providing the deprotected azetidine in good yields. However, care must be taken, as hydrogenolysis conditions can sometimes lead to the undesired ring opening of the strained azetidine, particularly in derivatives with certain substitution patterns. researchgate.net

Alternative, non-reductive methods have also been explored. One notable strategy involves the use of ozone. researchgate.net Ozonolysis can selectively oxidize the benzhydryl group, allowing for its removal under conditions that may be milder for other parts of the molecule. researchgate.net This provides a valuable alternative for substrates that are sensitive to catalytic hydrogenation. The unique role of the benzhydryl group is also highlighted in its ability to facilitate specific reactions, such as photochemical Norrish–Yang cyclizations, after which it can be cleaved to reveal the final product. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Cleavage of the N-benzhydryl bond to yield the corresponding free NH-azetidine. | researchgate.net |

| Ozone-Mediated Oxidation | O₃ (Ozone) | Selective oxidation and cleavage of the benzhydryl group, offering an alternative to hydrogenolysis. | researchgate.net |

| Final Catalytic Hydrogenation | H₂, Catalyst | Used as a final step in a multi-step synthesis to remove the benzhydryl protecting group. | medwinpublishers.com |

Preclinical Pharmacological Research and Mechanism of Action Studies on Azetidine Derivatives

Broad Spectrum of Preclinical Biological Activities of Azetidine (B1206935) Analogues

The unique structural properties of the azetidine ring have enabled the development of derivatives with a wide spectrum of biological activities. These compounds have been investigated for numerous therapeutic applications, including as antibacterial, anticancer, antitubercular, and antioxidant agents. medwinpublishers.com

Antimicrobial Research: Azetidine derivatives have shown notable potential as antimicrobial agents. wisdomlib.org The β-lactam ring, a key feature in many azetidin-2-one derivatives, is historically significant for its role in antibiotics. Various studies have demonstrated the efficacy of novel azetidine compounds against both Gram-positive and Gram-negative bacteria. aip.org For instance, certain 3-chloro monocyclic β-lactams exhibit potent antimicrobial activity. In some studies, newly synthesized azetidin-2-one derivatives showed antibacterial effects against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against strains like Candida albicans and Aspergillus niger. While some N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones showed negligible direct antibacterial action, they were found to enhance the effectiveness of existing antibiotics like oxacillin against resistant S. aureus strains. nih.gov

Anticancer Research: The azetidine scaffold is a promising framework for the development of new anticancer agents. medwinpublishers.comresearchgate.net Research has demonstrated that various derivatives possess significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. nih.gov For example, analogues of TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited excellent antiproliferative activities, with the most potent compound showing IC₅₀ values of 2.2 nM against A549 (lung cancer) and 2.1 nM against HCT116 (colon cancer) cell lines. mdpi.com Other studies on 3-(4-methoxyphenyl)azetidine derivatives identified compounds with potent activity against U251 (brain cancer) cells, even surpassing the standard drug Doxorubicin in potency. 117.244.107 Furthermore, certain azetidin-2-one derivatives have been shown to induce apoptosis in cancer cells, with one compound demonstrating high cytotoxic activity and specificity on B16F10 (melanoma) and SiHa (cervical cancer) cell lines. nih.gov

| Compound Class/Derivative | Biological Activity | Target/Cell Line | Potency Metric (e.g., IC₅₀, EC₅₀) | Source |

|---|---|---|---|---|

| TZT-1027 analogue (1a) | Anticancer | HCT116 | IC₅₀ = 2.1 nM | mdpi.com |

| TZT-1027 analogue (1a) | Anticancer | A549 | IC₅₀ = 2.2 nM | mdpi.com |

| Thiourea-azetidine hybrid (3B) | Anticancer | A431, 786-O | EC₅₀ = 0.03 µM | nih.gov |

| 3-(4-methoxyphenyl)azetidine (4A-17) | Anticancer | U251 | EC₅₀ = 0.03 µM | 117.244.107 |

| Azetidin-2-one derivative | Anticancer | MCF-7 | IC₅₀ = 0.8 nM | nih.gov |

| Coumarinyl-azetidinone (7a-j) | Antimicrobial | Various bacteria & fungi | Potent activity observed |

Azetidine derivatives have been extensively studied for their ability to modulate various neurotransmitter systems, showing potential for the treatment of neurological and psychiatric disorders.

Dopamine System: Certain azetidine analogues act as potent inhibitors of dopamine uptake. nih.gov Studies have identified cis- and trans-azetidine derivatives that potently inhibit [³H]dopamine uptake into synaptic vesicles by targeting the vesicular monoamine transporter-2 (VMAT2). nih.govnih.gov The most potent of these compounds exhibited an inhibition constant (Ki) of 24 nM. nih.gov Other research has focused on developing azetidine derivatives as dopamine receptor antagonists, with specific compounds showing high affinity for D2 and D4 receptors. researchgate.net

GABA System: The azetidine structure has been used to create conformationally constrained analogues of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. nih.gov These derivatives have been evaluated as inhibitors of GABA transporters (GATs). wikipedia.org Specifically, azetidin-2-ylacetic acid derivatives have demonstrated high potency at the GAT-1 transporter, with IC₅₀ values as low as 2.01 µM. nih.gov Other analogues have shown moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov

Triple Reuptake Inhibition: A significant area of research has been the design of 3-substituted azetidine derivatives as triple reuptake inhibitors (TRIs). acs.orgnih.gov These compounds block the synaptic reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), a mechanism considered promising for the next generation of antidepressants. nih.gov By synthesizing and screening numerous analogues, researchers have identified compounds with good potency against all three monoamine transporters. acs.org

| Compound Class/Derivative | Target | Potency Metric (e.g., Kᵢ, IC₅₀) | Source |

|---|---|---|---|

| cis-4-methoxy azetidine analog (22b) | Vesicular Monoamine Transporter-2 (VMAT2) | Kᵢ = 24 nM | nih.gov |

| trans-methylenedioxy azetidine analog (15c) | Vesicular Monoamine Transporter-2 (VMAT2) | Kᵢ = 31 nM | nih.gov |

| Azetidin-2-ylacetic acid derivative | GABA Transporter-1 (GAT-1) | IC₅₀ = 2.01 µM | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GABA Transporter-3 (GAT-3) | IC₅₀ = 15.3 µM | nih.gov |

| 3-aryl-3-oxypropylamine based azetidines (6bd, 6be, 6bs) | Serotonin, Norepinephrine, Dopamine Transporters | Good potency against all three | acs.org |

Beyond the major neurotransmitter systems, azetidine derivatives interact with a variety of other enzymes and receptors.

Enzyme Interactions: A notable target for azetidine-based compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key factor in cancer cell signaling. nih.gov Potent azetidine amides have been developed that selectively and irreversibly inhibit STAT3 activation, with some showing sub-micromolar IC₅₀ values. escholarship.orgacs.org Other enzymes targeted by azetidine derivatives include human topoisomerase IIα, a target for anticancer drugs, and VEGFR-2, which is involved in angiogenesis. nih.gov117.244.107

Receptor Interactions: Azetidine analogues of nicotine have been synthesized to study nicotinic acetylcholine receptors. One such radiolabeled analogue showed high-affinity binding to these receptors in rat brain membranes, with a dissociation constant (Kd) in the picomolar range (7 x 10⁻¹¹ M), suggesting a strong interaction. nih.gov Furthermore, the azetidine scaffold has been incorporated into molecules targeting Trace Amine-Associated Receptor 1 (TAAR1). taylorandfrancis.com

| Compound Class/Derivative | Target | Observed Effect | Source |

|---|---|---|---|

| (R)-azetidine-2-carboxamides | STAT3 Protein | Selective, irreversible inhibition (IC₅₀ = 0.38–0.98 µM) | escholarship.org |

| Thiourea-azetidine hybrids | VEGFR-2 | Inhibition, potential anticancer activity | nih.gov |

| 3-(4-methoxyphenyl)azetidines | Human Topoisomerase IIα | Potential inhibition | 117.244.107 |

| 1-methyl-2-(3-pyridyl)-azetidine | Nicotinic Acetylcholine Receptor | High-affinity binding (Kₑ = 70 pM) | nih.gov |

| Aryl azetidine scaffold | Trace Amine-Associated Receptor 1 (TAAR1) | Binding in the micromolar range | taylorandfrancis.com |

Molecular Basis of Action and Target Identification

Understanding the molecular interactions between azetidine derivatives and their biological targets is crucial for rational drug design. The conformationally restricted nature of the azetidine ring can lead to higher binding affinity by reducing the entropic penalty of binding. enamine.net

Research has identified several specific molecular targets for azetidine derivatives. In the central nervous system, key targets include the monoamine transporters (DAT, NET, SERT) and GABA transporters (GAT1, GAT3), as well as VMAT2. nih.govnih.govacs.org For anticancer applications, the STAT3 signaling pathway has been a major focus, with azetidine compounds designed to directly inhibit STAT3 activation and subsequent gene transcription. nih.govescholarship.org Other anticancer targets include tubulin, where azetidine-containing molecules inhibit microtubule assembly, leading to cell cycle arrest and apoptosis. mdpi.com In silico studies have also pointed to human topoisomerase IIα and the kinase VEGFR-2 as potential targets for different azetidine series. nih.gov117.244.107

The binding of azetidine derivatives to their protein targets is governed by non-covalent interactions such as hydrogen bonds and hydrophobic interactions. volkamerlab.org Molecular docking and other computational studies have been instrumental in elucidating these interactions. For example, docking studies of thiourea-azetidine hybrids confirmed their potential as VEGFR-2 inhibitors. nih.gov

Experimental methods have further clarified these interactions. Isothermal titration calorimetry (ITC) confirmed the direct, high-affinity binding of azetidine amides to the STAT3 protein, with dissociation constants (Kₑ) in the nanomolar range (e.g., 880 nM). nih.gov Interestingly, for certain azetidine analogues targeting VMAT2, the stereochemistry (cis- vs. trans-isomerism) was not found to be a critical factor in their binding interaction, suggesting a degree of flexibility in the binding pocket. nih.gov In the enzymatic synthesis of azetidine-2-carboxylic acid, critical cation-π interactions have been identified as key to the catalytic process, highlighting a fundamental binding modality that can stabilize the transition state. nih.gov The ability to functionalize the azetidine scaffold allows for the creation of ligands with varying denticity that can form complex structures with metal ions, such as copper (II), through mechanisms like π-stacking and carboxylate bridging. nih.gov

Structure-Activity Relationship (SAR) Derivation in Benzhydryl Azetidine Series

The exploration of the structure-activity relationships (SAR) within the benzhydryl azetidine series is crucial for understanding how molecular modifications influence their biological activity. By systematically altering the chemical structure of these compounds and evaluating the subsequent pharmacological effects, researchers can identify key structural motifs responsible for potency and selectivity. This knowledge is instrumental in the rational design of novel derivatives with enhanced therapeutic profiles.

Systematic Structural Modifications and Biological Correlation

Systematic structural modifications of the benzhydryl azetidine scaffold have revealed several key insights into their biological activity. The azetidine ring, a four-membered saturated heterocycle, provides a conformationally constrained core that is amenable to substitution at various positions. nih.gov Research into azetidine derivatives has highlighted the importance of the substituents on both the azetidine nitrogen and at other positions on the ring for determining their pharmacological profile. nih.govebi.ac.uk

In the broader context of azetidine derivatives, modifications have included substitutions at the 2- and 3-positions with moieties such as acetic acid or carboxylic acid groups. nih.gov Furthermore, the introduction of a tetrazole ring as a bioisostere for a carboxylic acid has been explored. nih.gov For instance, in the development of GABA uptake inhibitors, N-alkylation with lipophilic residues was a key strategy to modulate activity at GAT-1 and GAT-3 transporters. nih.gov

Specifically for the benzhydryl group, its presence is a significant feature. The bulky and lipophilic nature of the benzhydryl moiety can facilitate interactions with hydrophobic pockets within biological targets. In other series, linking the benzhydryl system to different pharmacophores, such as a 4-aminoquinoline group, has resulted in compounds with potent biological activities, including cytotoxicity against cancer cell lines and inhibition of specific transporters. nih.gov

The general structure of the benzhydryl azetidine series allows for modifications at three primary locations: the benzhydryl moiety, the azetidine ring itself, and the substituent at the 3-position of the azetidine ring. The table below illustrates the common points of modification.

| Modification Site | General Structure | Examples of Modifications | Potential Impact on Activity |

| Benzhydryl Moiety | R1, R2 on the phenyl rings | Introduction of electron-donating or electron-withdrawing groups | Altering electronic properties and steric bulk, influencing binding affinity. |

| Azetidine Ring | Substitutions at C2, C4 | Introduction of alkyl or other functional groups | Modifying the conformational rigidity and interaction with target proteins. |

| 3-Position Substituent | Nature of the X-R3 group | Varying the linker (X) and the terminal group (R3) | Modulating potency, selectivity, and pharmacokinetic properties. |

This table is a generalized representation based on SAR principles and may not reflect specific experimental data for 1-Benzhydryl-3-(4-bromophenoxy)azetidine.

Impact of Substituent Effects on Biological Activity

The electronic and steric effects of substituents on the benzhydryl azetidine scaffold play a pivotal role in determining the biological activity of these compounds. The nature of the substituent at the 3-position of the azetidine ring is particularly critical.

Research on other azetidine derivatives has demonstrated the profound impact of substituents. For example, in a series of azetidin-2-ylacetic acid derivatives, the presence of a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety as a lipophilic residue resulted in high potency at the GAT-1 transporter. nih.govebi.ac.uk This highlights the importance of lipophilicity and the specific nature of the aryl groups in determining biological activity.

The following table summarizes the potential impact of the key substituents in This compound on its biological activity, based on general SAR principles observed in related azetidine series.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Biological Activity |

| Benzhydryl | Azetidine-N1 | Electron-donating (overall) | Bulky, Lipophilic | Enhances binding to hydrophobic pockets; can influence overall molecule conformation. |

| 4-Bromophenoxy | Azetidine-C3 | Electron-withdrawing (due to Br) | Planar with some bulk from Br | The halogen atom can participate in halogen bonding; the electronic nature can affect the acidity of nearby protons and influence binding interactions. The overall group contributes to the lipophilicity. |

This table is a theoretical analysis based on established SAR principles and does not represent specific experimental findings for this compound.

Computational Chemistry and in Silico Approaches in Azetidine Research

Molecular Modeling for Conformational and Electronic Properties

Molecular modeling is fundamental to understanding the three-dimensional structure and electronic nature of a molecule, which are key determinants of its physical and biological properties.

Density Functional Theory (DFT) InvestigationsDensity Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.iaea.orgresearchgate.netWhile specific DFT analyses of 1-Benzhydryl-3-(4-bromophenoxy)azetidine have not been published, such a study would provide profound insights into its chemical reactivity and stability.

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability; a larger gap generally implies higher stability and lower reactivity. nih.gov For a molecule like this compound, DFT would be used to map the electron density distribution, identify regions susceptible to electrophilic or nucleophilic attack, and calculate key quantum chemical descriptors. researchgate.netnih.gov These calculations are typically performed using specific basis sets, such as B3LYP/6-31G*, to achieve a balance between accuracy and computational cost. iaea.orgresearchgate.net

Table 1: Example of Quantum Chemical Descriptors Obtainable from DFT This table presents typical data that would be generated from a DFT analysis of a heterocyclic compound similar to this compound.

| Parameter | Description | Example Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.4 eV |

Molecular Dynamics Simulations for Conformational SpaceMolecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time.nih.govFor a flexible molecule such as this compound, which contains multiple rotatable bonds, an MD simulation would be essential to explore its conformational space.

By simulating the molecule's behavior in a solvent (typically water) over a period of nanoseconds, researchers can observe how it folds and changes shape. researchgate.net This provides a dynamic understanding of its preferred three-dimensional structures, which is crucial for predicting how it might interact with a biological target. researchgate.net The stability of a ligand-protein complex, for instance, can be validated through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation period. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). vistas.ac.inrjptonline.org This method is central to structure-based drug design.

Identification of Key Interacting Residues and Binding Site CharacteristicsBeyond predicting binding affinity, docking studies reveal the specific molecular interactions between the ligand and the protein's active site.rjptonline.orgA hypothetical docking of this compound would identify which amino acid residues in the target's binding pocket are crucial for the interaction. The analysis would detail the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.vistas.ac.inUnderstanding these interactions is critical for explaining the molecule's specificity and potency.

Table 2: Example of Docking Interaction Data This table illustrates the type of data generated from a molecular docking simulation, showing hypothetical interactions for this compound within a protein active site.

| Interaction Type | Interacting Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Azetidine (B1206935) Nitrogen | Aspartic Acid 129 | 2.9 |

| Hydrophobic | Benzhydryl Group | Leucine 84, Valine 92 | N/A |

| Pi-Alkyl | 4-bromophenyl Ring | Proline 115 | 4.1 |

Computational Methods for Guiding Synthetic Pathway Design

In the research and development of complex molecules such as this compound, computational chemistry and in silico approaches have become indispensable tools for guiding synthetic strategy. These methods allow for the prospective analysis of potential reaction pathways, saving significant time and resources by prioritizing routes with the highest probability of success. By modeling reactions at a molecular level, chemists can gain insights into mechanisms, predict outcomes, and optimize conditions before embarking on extensive laboratory work. Computational tools are particularly valuable in the synthesis of strained ring systems like azetidines, where reaction pathways can be non-intuitive and subject to subtle energetic balances. medwinpublishers.com The development of advanced computational techniques, including semi-empirical methods, machine learning (ML) strategies, and quantum chemistry, has greatly enhanced the capability for reaction discovery and the construction of chemical reaction networks. cecam.org

Reaction Pathway Prediction and Energetics

A primary application of computational chemistry in synthetic design is the prediction of viable reaction pathways and the detailed analysis of their energy landscapes. For the construction of the azetidine core, multiple synthetic routes are often conceivable, such as intramolecular cyclizations. rsc.org Computational methods, particularly Density Functional Theory (DFT), are employed to model the transition states and intermediates of these potential pathways. nih.gov

DFT calculations can elucidate the mechanistic details of complex reactions. For instance, in the synthesis of azetidine rings via radical cyclization of ynamides, computational studies have been used to understand the preference for a 4-exo-dig cyclization over a competing 5-endo-dig pathway. nih.gov By calculating the free energy profiles for each route, researchers can determine which pathway is kinetically favored. These calculations reveal the energy barriers associated with the transition state of each step, providing a quantitative basis for predicting the major reaction product. nih.govresearchgate.net

Similarly, in Lewis acid-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations have been instrumental in explaining observed regioselectivity. frontiersin.org Computational models of the transition states for both C3-selective (leading to azetidine) and C4-selective (leading to a pyrrolidine) aminolysis can reveal that the energy of the azetidine-forming transition state is significantly lower, consistent with experimental results. frontiersin.orgnih.gov These in silico studies not only validate experimental findings but also provide a predictive framework for designing new substrates that favor the desired azetidine product.

The table below illustrates a representative comparison of calculated energy barriers for competing reaction pathways in azetidine synthesis, based on data typically generated in computational studies.

| Reaction Pathway | Competing Pathway | Calculated Energy Barrier (ΔG‡, kcal/mol) [Pathway 1] | Calculated Energy Barrier (ΔG‡, kcal/mol) [Pathway 2] | Predicted Outcome |

| 4-exo-dig Cyclization | 5-endo-dig Cyclization | 8.5 | 12.1 | 4-exo-dig product favored |

| C3-selective Aminolysis | C4-selective Aminolysis | 15.2 | 19.8 | C3-selective product (Azetidine) favored |

| Aza Paternò–Büchi [2+2] | Side Reaction | 11.7 | 16.3 | [2+2] Cycloaddition favored |

Note: The data in this table is illustrative and representative of typical computational findings in azetidine synthesis research.

These energetic calculations help chemists understand the fundamental principles governing the reaction, such as the role of substrate conformation, desolvation effects, and cation-π interactions in stabilizing the transition state. nih.gov This deep mechanistic understanding is crucial for rationally designing synthetic routes to complex targets like this compound.

Yield and Selectivity Prediction

Beyond identifying feasible reaction pathways, computational methods are increasingly used to predict the yield and selectivity of chemical reactions. This is often achieved through the development of supervised machine learning (ML) models and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netucla.edu These models are trained on datasets from high-throughput experimentation (HTE) and use molecular descriptors as input features to predict an outcome. ucla.edu

For azetidine synthesis, descriptors can be derived from the structures of the reactants, catalysts, and reaction conditions. DFT computations are often used to generate these features, which can include steric parameters, electronic properties (like atomic charges and frontier molecular orbital energies), and thermodynamic descriptors. researchgate.netucla.edu For example, a model could be trained to predict the diastereoselectivity of a cycloaddition reaction used to form the azetidine ring by correlating it with the calculated energies of the competing diastereomeric transition states. nih.gov

The process involves several key steps:

Data Generation: A dataset of reactions with known yields or selectivities is compiled. This can be from historical data or dedicated HTE screening.

Featurization: Reactants and catalysts are converted into numerical descriptors. For a reaction leading to a substituted azetidine, features for the starting amine, the cyclization precursor, and the catalyst would be generated.

Model Training: A machine learning algorithm, such as a random forest regressor or a feed-forward neural network, is trained on the dataset to learn the relationship between the input features and the reaction outcome. nih.govnih.gov

Model Validation: The model's predictive power is assessed using a separate test set of reactions or through cross-validation techniques to ensure it generalizes well to new, unseen examples. ucla.edu

The performance of these predictive models can be quite high, providing valuable guidance for reaction optimization. For instance, models can help select the optimal ligand for a metal-catalyzed cross-coupling reaction to attach a side chain to the azetidine ring or predict the best solvent and temperature conditions to maximize yield. ucla.edu

The following table summarizes the typical performance of machine learning models in predicting reaction outcomes, as reported in computational chemistry literature.

| Prediction Target | Machine Learning Model | Featurization Method | Cross-Validation R² | Test Set R² |

| Reaction Yield | Random Forest | DFT-derived & Topological | 0.85 | 0.78 |

| Enantioselectivity (ee%) | Gradient Boosting | Steric & Electronic Descriptors | 0.91 | 0.88 |

| Regioselectivity | Neural Network | Quantum Chemical Parameters | 0.95 | 0.92 |

Note: R² (coefficient of determination) values indicate the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Values are representative of predictive models in chemical synthesis.

By leveraging these in silico tools, researchers can explore a vast chemical space of potential reactants and conditions computationally, allowing them to focus experimental efforts on the most promising candidates for the synthesis of this compound, ultimately accelerating the discovery and development process. nih.gov

Future Directions and Emerging Research Avenues for 1 Benzhydryl 3 4 Bromophenoxy Azetidine and Its Analogues

Development of Novel and Efficient Synthetic Strategies for Complex Azetidines

The synthesis of structurally complex azetidines presents a considerable challenge due to the intrinsic ring strain of the four-membered ring. medwinpublishers.com However, recent years have witnessed significant progress in the development of novel and efficient synthetic methodologies to access these valuable scaffolds. rsc.org These advancements are crucial for the synthesis of 1-Benzhydryl-3-(4-bromophenoxy)azetidine and the generation of diverse analogue libraries for structure-activity relationship (SAR) studies.

Key synthetic strategies that are poised to impact the future synthesis of complex azetidines include:

Cycloaddition Reactions: [2+2] photocycloaddition reactions, such as the aza-Paterno-Büchi reaction, have emerged as powerful tools for the construction of the azetidine (B1206935) ring. rsc.org These reactions offer a direct and atom-economical approach to forming the four-membered heterocycle. researchgate.net Future efforts will likely focus on expanding the substrate scope and developing enantioselective variants of these reactions to access chiral azetidines with high optical purity.

C-H Activation/Amination: The direct functionalization of C(sp³)–H bonds represents a highly efficient and step-economical strategy for synthesizing substituted azetidines. rsc.org Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org Further research in this area will likely explore the use of other transition metal catalysts and the development of intermolecular C-H amination reactions to broaden the diversity of accessible azetidine derivatives.

Strain-Release Driven Methodologies: The inherent ring strain of azetidines and their precursors can be exploited as a driving force for their synthesis. researchgate.net For instance, the strain-release homologation of azabicyclo[1.1.0]butanes with boronic esters provides a modular and stereospecific route to 3-substituted azetidines. acs.org This strategy allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring, which is directly relevant for the synthesis of analogues of this compound.

Ring Expansion and Contraction Reactions: The transformation of other heterocyclic systems, such as the rearrangement of aziridines, can provide access to 3-substituted azetidines. rsc.orgmagtech.com.cn Similarly, ring contraction of larger heterocycles can also be a viable synthetic route. magtech.com.cn The development of new catalytic systems to promote these rearrangements with high selectivity and yield is an active area of research.

| Synthetic Strategy | Description | Key Advantages | Future Research Focus |

|---|---|---|---|

| [2+2] Photocycloaddition | Direct formation of the azetidine ring from an imine and an alkene upon irradiation with light. rsc.org | Atom economy, directness. researchgate.net | Enantioselective variants, expanded substrate scope. |

| C-H Activation/Amination | Direct formation of a C-N bond by activating a C-H bond, leading to cyclization. rsc.org | Step economy, high efficiency. rsc.org | Development of new catalysts, intermolecular versions. |

| Strain-Release Homologation | Utilizes the ring strain of precursors like azabicyclo[1.1.0]butanes to drive the formation of substituted azetidines. acs.org | Modular, stereospecific, wide substrate scope. acs.org | Application to the synthesis of complex natural products and drug candidates. |

| Ring Expansion/Contraction | Formation of azetidines through the rearrangement of smaller or larger heterocyclic rings. rsc.orgmagtech.com.cn | Access to unique substitution patterns. | New catalytic systems for improved selectivity and yield. |

Advanced Pharmacological Target Identification and Validation

Azetidine derivatives have been shown to interact with a wide array of biological targets, exhibiting activities such as anticancer, antibacterial, and as inhibitors of various enzymes. nih.govontosight.ai For this compound and its analogues, the identification and validation of their specific pharmacological targets are paramount for understanding their mechanism of action and therapeutic potential.

Future research in this area will likely involve a multi-pronged approach:

Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening of azetidine libraries against various cell lines or disease models can identify compounds with desired biological effects. Subsequent target deconvolution efforts, using techniques such as chemical proteomics and genetic approaches, can then pinpoint the specific molecular targets responsible for the observed phenotype.

Structure-Based Target Prediction: Computational methods can be employed to predict potential protein targets for azetidine-based compounds based on their three-dimensional structure. This can help to prioritize experimental validation and guide the design of more targeted libraries.

Exploration of Novel Target Classes: While azetidines have shown promise against established targets like GABA transporters and STAT3, future research should also explore their potential to modulate novel and challenging target classes, such as protein-protein interactions and epigenetic targets. nih.govnih.gov The conformational rigidity of the azetidine scaffold may offer advantages in designing inhibitors for such targets. enamine.net

The validation of identified targets is a critical step and will involve a combination of in vitro biochemical and biophysical assays, cell-based assays, and ultimately, in vivo studies in relevant animal models of disease.

Rational Design of Highly Potent and Selective Azetidine-Based Agents

The rational design of new therapeutic agents aims to optimize the interaction of a molecule with its biological target to achieve high potency and selectivity. For this compound and its analogues, this involves a deep understanding of their structure-activity relationships (SAR).

Key strategies for the rational design of potent and selective azetidine-based agents include:

Structure-Based Drug Design (SBDD): Once the three-dimensional structure of the target protein is known, SBDD can be used to design azetidine derivatives that fit optimally into the binding site. This approach can guide the introduction of specific substituents on the azetidine ring, the benzhydryl group, or the phenoxy moiety to enhance binding affinity and selectivity.

Fragment-Based Drug Design (FBDD): FBDD involves screening small molecular fragments for binding to the target protein and then growing or linking these fragments to create a more potent lead compound. The azetidine scaffold itself can be considered a valuable fragment due to its conformational rigidity. enamine.net

Bioisosteric Replacement: This strategy involves replacing certain functional groups in a molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For example, the bromine atom in this compound could be replaced with other halogens or different functional groups to modulate its electronic and steric properties.

| Design Strategy | Description | Application to Azetidines |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target to design complementary ligands. | Optimizing substituents on the azetidine scaffold for enhanced target binding. |

| Fragment-Based Drug Design (FBDD) | Identifies and links small molecular fragments that bind to the target. enamine.net | Using the rigid azetidine core as a starting point for fragment growing or linking. enamine.net |

| Bioisosteric Replacement | Replacing functional groups with others that have similar properties to improve drug-like characteristics. | Modifying the substituents on the phenoxy ring to fine-tune activity and properties. |

Integration of Artificial Intelligence and Machine Learning in Azetidine Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and has significant potential to accelerate the development of novel azetidine-based therapeutics. mdpi.com

AI and ML can be applied across the entire drug discovery pipeline:

De Novo Drug Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel azetidine derivatives with desired properties. These models can explore a vast chemical space and propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Prediction of Physicochemical and ADMET Properties: ML models can be developed to accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual azetidine compounds. This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for complex azetidine targets. These tools can analyze the target molecule and propose a step-by-step synthetic plan, drawing from a vast database of chemical reactions.

Predictive Modeling of Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models built using ML algorithms can predict the biological activity of new azetidine analogues based on their chemical structure. This can help to prioritize the synthesis of the most promising compounds. Recently, computational models have been successfully used to predict the outcome of reactions to form azetidines, moving away from a trial-and-error approach. mit.edu

The successful application of AI and ML in azetidine discovery will depend on the availability of high-quality data for model training and validation. Therefore, the generation of large and diverse datasets of azetidine compounds with well-characterized biological and physicochemical properties will be crucial for realizing the full potential of these computational approaches.

Q & A

Q. How can machine learning improve SAR (structure-activity relationship) models for this compound’s derivatives?

- Methodological Answer : Train a neural network (e.g., graph convolutional networks) on datasets (e.g., ChEMBL) with descriptors like Morgan fingerprints and 3D electrostatic potentials. Validate predictions via synthesis and testing of top-scoring analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.